ARRY-382

Description

Overview of Colony-Stimulating Factor 1 Receptor (CSF-1R) Biology in Disease Contexts

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as macrophage colony-stimulating factor receptor (M-CSFR) or CD115, is a cell-surface protein encoded by the CSF1R gene. wikipedia.org It is a tyrosine kinase transmembrane receptor that plays a critical role in the survival, proliferation, and differentiation of cells within the myeloid lineage, including monocytes, macrophages, microglia, Langerhans cells, and osteoclasts. wikipedia.orgfrontiersin.orgyoutube.com CSF-1R can be activated by two primary ligands: Colony Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). wikipedia.orgfrontiersin.org While both ligands activate CSF-1R, they exhibit distinct expression patterns, with CSF-1 being systemically expressed and IL-34 showing selective expression in tissues like the skin and central nervous system, contributing to the regulation of local cellular differentiation. frontiersin.org Upon ligand binding, CSF-1R undergoes dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K, ERK, and JNK pathways, which control essential cellular activities such as proliferation, survival, and differentiation. dovepress.com

Role of CSF-1/CSF-1R Axis in Macrophage Homeostasis and Differentiation

The CSF-1/CSF-1R signaling axis is fundamental for the development and maintenance of macrophage populations throughout the body. frontiersin.orgyoutube.comnih.gov This pathway regulates the differentiation of myeloid progenitors into diverse macrophage subsets that are critical for tissue homeostasis and immune function. nih.govfrontiersin.orgnih.gov Studies using CSF-1R knockout mice have demonstrated significant reductions in macrophages, microglia, Langerhans cells, and osteoclasts, highlighting the necessity of CSF-1R signaling for the development of these cell types. frontiersin.org Furthermore, CSF-1 promotes the survival of macrophages by activating pathways such as PI3K. wikipedia.org Resident macrophages in various tissues are highly dependent on CSF-1/CSF-1R signaling for their survival and function, playing vital roles in maintaining tissue repair and homeostasis. youtube.comfrontiersin.org The differentiation of specific macrophage types, such as brain microglia and macrophages in the skin, kidney, heart, and peritoneum, is particularly regulated by a conserved region within the CSF1R gene called the fms intronic regulatory element (FIRE). wikipedia.org

Aberrant CSF-1R Signaling in Pathological Conditions

Dysregulation of the CSF-1/CSF-1R axis is implicated in the pathogenesis and progression of a wide range of diseases, primarily due to its central role in controlling macrophage function and survival. wikipedia.orgnih.gov

Aberrant CSF-1R signaling plays a significant role in cancer pathogenesis and progression. wikipedia.orgfrontiersin.org Elevated levels of CSF-1 and increased CSF-1R expression are frequently observed in various tumor types, including lung, breast, lymphoma, cervical, and colorectal cancers. frontiersin.orgmdpi.combmj.com This leads to the recruitment and differentiation of macrophages within the tumor microenvironment, often polarizing them towards a pro-tumorigenic, M2-like phenotype, known as tumor-associated macrophages (TAMs). frontiersin.orgmdpi.comnih.gov TAMs contribute to tumor growth, invasion, angiogenesis, metastasis, and immunosuppression, thereby promoting disease progression and resistance to therapy. frontiersin.orgmdpi.comnih.gov CSF-1R signaling in cancer cells themselves has also been reported, supporting tumor cell proliferation, invasion, stemness, and drug resistance, sometimes through autocrine mechanisms where cancer cells produce CSF-1R ligands. mdpi.comresearchgate.net Inhibition of CSF-1R signaling has been shown in preclinical models to reduce immunosuppressive TAMs in tumors. nih.gov

The CSF-1/CSF-1R axis is also critically involved in inflammatory and bone disorders. wikipedia.orgfrontiersin.org In inflammatory conditions such as rheumatoid arthritis, increased CSF-1 production by synovial macrophages stimulates osteoclast proliferation and bone resorption, contributing to bone damage. wikipedia.orgnih.gov Similarly, in Gorham-Stout disease, excessive CSF-1 production leads to increased osteoclastogenesis and osteolysis. wikipedia.org Postmenopausal osteoporosis has also been linked to altered CSF-1R signaling, where estrogen deficiency upregulates TNF-α, which in turn stimulates CSF-1 production and increases CSF-1R signaling in osteoclasts. wikipedia.org CSF-1R-mediated osteoclast overactivation leads to significant bone loss, and inhibitors targeting this pathway have been proposed to mitigate osteoclast activation and reduce bone loss. dovepress.comdovepress.com Conversely, a deficiency in CSF-1R can lead to impaired bone resorption and osteopetrosis. dovepress.comnih.gov

In the central nervous system (CNS), CSF-1R is primarily expressed by microglia, the resident immune cells of the brain. guidetoimmunopharmacology.orgnih.govfrontiersin.org CSF-1R signaling is essential for microglial development, survival, proliferation, and maintenance of homeostasis. nih.govfrontiersin.orgresearchgate.net Aberrant CSF-1R signaling and microglial activation are implicated in various neurological disorders, including neurodegenerative diseases like Alzheimer's disease. wikipedia.orgnih.govfrontiersin.orgoup.com Increased proliferation and activation of microglia, regulated by CSF-1R, are hallmarks of several neurodegenerative conditions. oup.com Inhibiting the neuroinflammatory pathway by targeting CSF-1R-dependent microglial proliferation has emerged as a potential therapeutic strategy in neurological disorders. researchgate.net Mutations in the CSF1R gene are also associated with hereditary diffuse leukoencephalopathy with spheroids (HDLS), now regarded as part of the spectrum of adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP), highlighting the direct link between CSF-1R dysfunction and neurological disease. wikipedia.orgnih.gov

Inflammatory and Bone Disorders

ARRY-382 as a Selective Small Molecule CSF-1R Inhibitor

This compound (also known as PF-07265804) is an investigational, orally administered small molecule that acts as a selective inhibitor of the receptor tyrosine kinase CSF-1R (Fms). guidetoimmunopharmacology.orgnih.govalzdiscovery.orgmedchemexpress.com It is designed to bind to and inhibit the activity of CSF-1R, thereby preventing the downstream signaling triggered by CSF-1 and IL-34. nih.gov This targeted inhibition of the CSF-1R pathway represents a strategy for immunomodulation, particularly in conditions where aberrant macrophage or microglial activity contributes to disease pathology.

Preclinical studies have demonstrated that this compound is a potent inhibitor of CSF-1R, with an reported half-maximal inhibitory concentration (IC50) of 9 nM. medchemexpress.comnih.govselleckchem.com This indicates a high affinity and inhibitory effect on the receptor's kinase activity. Research has shown that this compound exhibits a high degree of selectivity for CSF-1R compared to other kinases. oncotarget.com

Studies investigating this compound have explored its potential in various disease settings where CSF-1R signaling is implicated. For instance, in preclinical models of cancer, inhibition of CSF-1R with this compound has been shown to decrease the number of tumor-infiltrating macrophages and potentially reprogram them to support T-cell activation. nih.gov In vitro studies in chronic lymphocytic leukemia (CLL) patient samples demonstrated that this compound exhibited sub-micromolar sensitivity in a proportion of specimens, suggesting antineoplastic activity in the CLL microenvironment. oncotarget.comnus.edu.sg The sensitivity correlated with the percentage of CD14-positive cells, indicating that the CD14-positive subpopulation is associated with sensitivity to CSF-1R inhibitors. oncotarget.com

Clinical evaluation of this compound has included studies in patients with advanced solid tumors. A Phase 1 study of this compound monotherapy in patients with refractory solid malignancies demonstrated CSF-1 pathway suppression. nih.govnih.gov A Phase 1b/2 study investigated this compound in combination with pembrolizumab (B1139204) in patients with advanced solid tumors, including pancreatic ductal adenocarcinoma, PD-1/PD-L1 inhibitor-refractory tumors, and platinum-resistant ovarian cancer. nih.govresearchgate.netnih.gov While limited clinical benefit was observed in terms of objective response rate in this study, the combination was reported to be generally tolerable. nih.govresearchgate.netnih.gov

The selective inhibition of CSF-1R by this compound underscores its potential as an immunomodulatory agent by targeting the critical role of this receptor in macrophage and microglial function in various disease contexts. guidetoimmunopharmacology.orgnih.govalzdiscovery.org

Selected Research Findings on this compound Potency:

| Compound | Target | IC50 (nM) | Reference |

| This compound | CSF1R | 9 | medchemexpress.comnih.govselleckchem.com |

Summary of Preclinical/Clinical Study Findings (Excluding Dosage/Safety):

| Study Type | Disease Context | Key Findings (Relevant to Efficacy/Mechanism) | Reference |

| Preclinical (Cancer) | Pancreatic Cancer Model | Combination with anti-PD-1 improved response to anti-PD-1 therapy vs. anti-PD-1 alone. nih.gov Decreased tumor infiltrative macrophages (TAMs) and reprogrammed macrophages. nih.gov | nih.gov |

| Preclinical (CLL) | Chronic Lymphocytic Leukemia (Primary Samples) | Sub-micromolar sensitivity observed in a proportion of samples. oncotarget.comnus.edu.sg Sensitivity associated with CD14-positive cell subpopulation. oncotarget.com | oncotarget.comnus.edu.sg |

| Phase 1 (Solid Tumors) | Refractory Solid Malignancies | Demonstrated CSF-1 pathway suppression. nih.govnih.gov | nih.govnih.gov |

| Phase 1b/2 (Solid Tumors) | Advanced Solid Tumors (PDA, PD-1/PD-L1 IR, prOVCA) | Limited objective response rate observed. nih.govresearchgate.netnih.gov Confirmed partial responses in a small number of patients across different cohorts. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Position within the Landscape of Kinase Inhibitors

This compound is positioned within the landscape of kinase inhibitors as a potent and selective inhibitor of the CSF1R intracellular tyrosine kinase ascopubs.orgmedchemexpress.comguidetopharmacology.orgdiscoveryontarget.com. CSF1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and function of macrophages, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) nih.govmycancergenome.orgguidetopharmacology.orgdiscoveryontarget.comnih.gov. By inhibiting CSF1R, this compound aims to modulate the tumor microenvironment, which is often infiltrated by these immune cell types that can suppress anti-tumor immune responses discoveryontarget.comnih.gov. The inhibition of CSF-1-cFMS signaling by this compound may also inhibit the proliferation of tumor cells that overexpress cFMS nih.govmycancergenome.orgcancer.gov.

This compound has been shown to have a low-nanomolar enzymatic activity against CSF1R, with an IC50 of 9 nM medchemexpress.comexplorationpub.comresearchgate.net. Studies have indicated that this compound exhibits strong structural affinity and conformational stability with the CSF1R kinase domain explorationpub.com.

Context of Targeted Therapies in Immuno-Oncology

In the context of targeted therapies in immuno-oncology, this compound's role as a CSF1R inhibitor is significant due to the involvement of CSF1R-regulated cells, such as TAMs and MDSCs, in mediating immune suppression within the tumor microenvironment guidetopharmacology.orgdiscoveryontarget.comnih.gov. These cells are critical drivers of immune escape nih.gov. By targeting CSF1R, this compound is hypothesized to decrease the number of tumor-infiltrative macrophages and potentially reprogram them to enhance antigen presentation and support T-cell activation in preclinical models nih.gov. This mechanism provides a rationale for combining CSF1R inhibitors with other immunotherapies, such as PD-1 inhibitors, to potentially overcome resistance and improve anti-tumor responses ascopubs.orgguidetopharmacology.orgdiscoveryontarget.comnih.gov.

Preclinical data have supported the combination of PD-1 inhibitors with CSF1R inhibitors ascopubs.org. Clinical studies exploring the combination of this compound with the anti-PD-1 agent pembrolizumab have been conducted in patients with advanced solid tumors ascopubs.orgguidetopharmacology.orgnih.gov. The rationale for this combination is to achieve a "double-blockade" of cancer-induced immune suppression by inhibiting both TAMs and MDSCs nih.gov.

Detailed Research Findings:

A Phase 1 dose-escalation study of this compound monotherapy in patients with advanced or metastatic cancers demonstrated CSF-1 pathway suppression at tolerated doses nih.govresearchgate.net. In this study, this compound was administered orally once daily researchgate.net.

A Phase 1b/2 study (NCT02880371) evaluated this compound in combination with pembrolizumab in patients with advanced solid tumors ascopubs.orgguidetopharmacology.orgnih.govresearchgate.net. In the Phase 1b portion, 19 patients received this compound at doses ranging from 200 to 400 mg nih.govnih.govresearchgate.net. The study aimed to assess the safety and preliminary efficacy of the combination nih.govnih.gov.

While the study met its primary endpoints for dose-limiting toxicities in Phase 1b and objective response rate in Phase 2, limited clinical benefit was observed nih.govnih.govresearchgate.net. In Phase 1b, confirmed partial responses were observed in 2 out of 19 patients (10.5%) nih.govnih.govresearchgate.net. In the Phase 2 portion, which included cohorts for pancreatic ductal adenocarcinoma (PDA), PD-1/PD-L1 inhibitor resistant (IR) tumors, and platinum-resistant ovarian cancer (prOVCA), one patient (3.7%) with PDA had a partial response nih.govnih.govresearchgate.net.

Data Table of Select Clinical Findings from Phase 1b/2 Study (NCT02880371):

| Study Phase | Patient Cohort | Number of Patients | Confirmed Partial Response (PR) | Percentage of Patients with PR | Duration of PR (months) |

| Phase 1b | Advanced Solid Tumors | 19 | 2 | 10.5% | 29.2 (1 patient), 3.1 (1 patient) nih.govnih.govresearchgate.net |

| Phase 2 | Pancreatic Ductal Adenocarcinoma (PDA) | 27 | 1 | 3.7% | 2.4 nih.govnih.govresearchgate.net |

| Phase 2 | PD-1/PD-L1 Inhibitor Resistant (IR) | 19 | 0 | 0% | - nih.govpfizer.com |

| Phase 2 | Platinum-Resistant Ovarian Cancer (prOVCA) | 11 | 0 | 0% | - nih.govpfizer.com |

Note: The study was stopped early due to limited observed clinical benefit pfizer.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

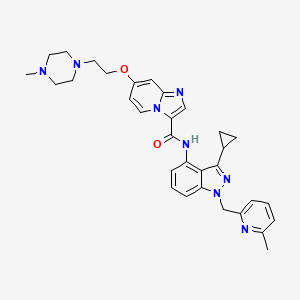

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPOTOIJLKDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Arry 382 Action

CSF-1R Kinase Inhibition Profile

ARRY-382 is characterized by a specific inhibition profile against CSF-1R, demonstrating both high potency and selectivity for this target compared to other kinases.

This compound functions as a potent, highly selective, and orally available inhibitor of CSF1R. alzdiscovery.orgnih.govselleckchem.commedchemexpress.commedkoo.comnih.govresearchgate.net In enzymatic assays, this compound has demonstrated an half maximal inhibitory concentration (IC50) of 9 nM for CSF1R. alzdiscovery.orgnih.govselleckchem.commedchemexpress.comcaymanchem.com This indicates a strong affinity and inhibitory effect on the kinase activity of CSF-1R at low nanomolar concentrations.

Crucially, this compound exhibits significant selectivity for CSF1R over a panel of other kinases, including platelet-derived growth factor receptor (PDGFR), c-Kit, and FMS-related tyrosine kinase 3 (FLT3). For these related kinases, the IC50 values for this compound are reported to be greater than 10,000 nM, highlighting a substantial difference in inhibitory potency and contributing to its specificity for CSF-1R. caymanchem.com This high degree of specificity across the kinome, including other class III receptor tyrosine kinases, is a key feature of this compound's profile. researchgate.net Some comparisons suggest this compound possesses a better selectivity profile towards CSF-1R when compared to certain other inhibitors like pexidartinib. alzdiscovery.org

The in silico binding energy of this compound with CSF1R kinase has been calculated to be -10.26 kcal/mol, suggesting a strong structural affinity and conformational stability upon binding to the target kinase. nih.govexplorationpub.comresearcher.life

Here is a summary of the potency and selectivity data for this compound:

| Target Kinase | IC50 (nM) |

| CSF1R | 9 |

| PDGFR | >10,000 |

| c-Kit | >10,000 |

| FLT3 | >10,000 |

The inhibitory activity of this compound is mediated through specific interactions with key amino acid residues within the CSF-1R kinase domain. Studies have identified interactions with residues such as Cys666, Thr663, Met637, and Asp797 (part of the DFG motif). researchgate.netnih.govexplorationpub.comresearcher.liferesearchgate.net

Cysteine at position 666 (Cys666) is a crucial residue located within the ATP binding site of the CSF-1R kinase domain. nih.gov this compound exhibits a strong interaction with Cys666. nih.govexplorationpub.com This interaction is significant as a strong engagement with Cys666 has been associated with the potential for the inhibitor to evade the p-glycoprotein efflux pump. nih.govexplorationpub.com Evasion of efflux pumps can contribute to improved intracellular drug concentrations and enhanced therapeutic efficacy. This compound forms a hydrogen bond with the backbone carbonyl of Cys666. integralbiosciences.com

Threonine at position 663 (Thr663) is recognized as a gatekeeper residue in the CSF-1R kinase domain. nih.govexplorationpub.comepdf.pub Gatekeeper residues are strategically positioned amino acids near the ATP binding pocket that play a critical role in regulating access to the active site and influencing inhibitor binding. This compound interacts with Thr663. researchgate.netnih.govexplorationpub.com While some inhibitors form hydrogen bonds with the gatekeeper residue, this compound's interaction with Thr663 appears to involve van der Waals forces within a hydrophobic pocket that includes this residue. explorationpub.com

Methionine at position 637 (Met637) is an important residue involved in determining the target specificity of CSF1R inhibitors. nih.govexplorationpub.com this compound interacts with Met637. researchgate.netnih.govexplorationpub.com This interaction is indicative of the high target specificity demonstrated by this compound for CSF1R. nih.govexplorationpub.com Studies comparing multiple CSF1R inhibitors have shown that interaction with Met637 is common among selective inhibitors, with exceptions like edicotinib. nih.govresearcher.liferesearchgate.netnih.gov Met637, along with Leu588, are considered specificity markers for CSF1R. nih.gov

Aspartate at position 797 (Asp797), which is part of the conserved Asp-Phe-Gly (DFG) motif within the kinase domain, plays a crucial role in regulating the conformation of the activation loop and maintaining the auto-inhibitory state of the kinase. nih.gov this compound interacts with the DFG motif, specifically binding with Asp796 (likely equivalent to Asp797 in some numbering schemes). explorationpub.comresearcher.liferesearchgate.net This binding event is instrumental in stabilizing the DFG-out conformation of the activation loop. explorationpub.com The stabilization of the DFG-out conformation further reinforces the auto-inhibitory conformation of the CSF1R kinase, rendering it catalytically inactive. explorationpub.com The DFG-out conformation also leads to the opening of an allosteric pocket adjacent to the ATP-binding pocket. researchgate.net

Interaction with Kinase Domain Residues

Glu633 and Lys616: Influence on Activation Loop Stabilization via Salt Bridge Formation

This compound influences the activation loop stabilization of CSF-1R by hindering the conserved salt bridge formed between Glutamic acid at position 633 (Glu633) and Lysine at position 616 (Lys616). nih.govnus.edu.sgnih.gov This disruption is critical for maintaining CSF-1R in an inactive conformation. researchgate.netexplorationpub.com The pyrimidinone ring of some inhibitors, including those with a similar mechanism to this compound, can break this salt bridge, which is essential for catalytic activity. nih.gov Instead, the carbonyl of the pyrimidinone ring may form a hydrogen bond with Lys616. nih.gov

Trp550: Interaction within the Juxtamembrane Domain

This compound interacts with the tryptophan residue at position 550 (Trp550) in the juxtamembrane domain of CSF-1R. nih.govnus.edu.sgnih.govexplorationpub.com Trp550 is a critical residue for maintaining the autoinhibitory state of CSF-1R. researchgate.netaacrjournals.org In the inactive conformation, Trp550 from the juxtamembrane domain occupies a position within the hydrophobic R-spine of the kinase. aacrjournals.org This interaction, along with others, contributes to stabilizing the activation loop in an inactive state, leading to a catalytically inactive CSF-1R. researchgate.netexplorationpub.com

Binding Energy and Conformational Stability with CSF-1R Kinase

This compound exhibits a low binding energy with CSF-1R kinase, indicating a strong interaction and high structural affinity. nih.govnus.edu.sgnih.govresearchgate.net Compounds with lower binding energies are considered more stable and potent binders of the kinase domain. nih.gov In silico studies have shown that this compound, along with other selective CSF-1R inhibitors, has low binding energies, which elucidates their strong structural affinity and conformational stability with the target kinase. nih.gov this compound's interaction profile, including binding with residues like Cys666, Thr663, and Met637, contributes to its promising pharmaceutical potential and target specificity. explorationpub.comresearchgate.net The interaction with Asp796 also helps stabilize the DFG-out conformation of the activation loop, further stabilizing the autoinhibitory conformation of CSF-1R kinase. explorationpub.com

Table 1: In Silico Binding Energies of CSF1R Inhibitors

| Inhibitor | Binding Energy (kcal/mol) |

| This compound | Lowest binding energy |

| DCC-3014 | Lowest binding energy |

| BLZ-945 | Lowest binding energy |

| Sorafenib | Lowest binding energy |

| Edicotinib | High binding energy |

| Chiauranib | |

| Dovitinib |

Cellular and Immunological Effects of CSF-1R Inhibition by this compound in Preclinical Models

Inhibition of CSF-1R with this compound in preclinical models has demonstrated significant cellular and immunological effects, particularly within the tumor microenvironment. nih.gov

Modulation of Myeloid Cell Populations in the Tumor Microenvironment

CSF-1, signaling via CSF-1R, regulates tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are critical drivers of immune escape in the tumor microenvironment. researchgate.netnih.gov this compound, by inhibiting CSF-1R, modulates these myeloid cell populations. researchgate.netnih.gov Preclinical results show excellent in vitro and in vivo activity based on the depletion and reprogramming of TAMs and the inhibition of signaling from supportive stromal cells within the tumor microenvironment. explorationpub.comresearchgate.net

Reduction of Tumor-Associated Macrophages (TAMs)

Inhibition of CSF-1R with this compound in preclinical models has been shown to decrease the number of tumor infiltrative macrophages, including TAMs, in the tumor microenvironment. nih.gov Preclinical studies suggest that CSF-1R inhibitors like this compound can reprogram TAMs from an immunosuppressive M2-like phenotype to a more proinflammatory, antitumor, immunostimulatory phenotype. onclive.com Treatment with CSF-1R inhibitors has been shown to reduce the number of immunosuppressive TAMs and promote the production of immunostimulatory cytokines, leading to enhanced antitumor immune responses. onclive.com

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

CSF-1, acting through CSF-1R, also regulates MDSCs, which are immunosuppressive cells that contribute to immune escape in the tumor microenvironment. researchgate.netnih.gov Preclinical data supports the rationale for inhibiting both TAMs and MDSCs to overcome cancer-induced immune suppression. nih.gov While the primary focus in some studies is on TAMs, the regulation of MDSCs by the CSF-1/CSF-1R axis suggests that this compound's inhibition of CSF-1R would also impact MDSC populations. researchgate.netnih.gov Clinical trial information indicates that this compound has been investigated for its effect on MDSC depletion. nih.gov

Table 2: Preclinical Effects of this compound on Myeloid Cells

| Myeloid Cell Type | Effect of this compound Inhibition in Preclinical Models | References |

| Tumor-Associated Macrophages (TAMs) | Decreased number of tumor infiltrative macrophages | nih.gov |

| Reprogramming towards immunostimulatory phenotype | nih.govonclive.com | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Regulation/Potential Depletion | researchgate.netnih.govnih.gov |

Macrophage Reprogramming and Polarization

Tumor-associated macrophages (TAMs) represent a significant component of the TME and exhibit considerable plasticity. wikidata.orgnih.gov They can adopt different functional states, broadly classified as M1-like (classically activated, anti-tumorigenic) and M2-like (alternatively activated, pro-tumorigenic) phenotypes. wikidata.orgnih.gov In many cancers, the TME is characterized by a prevalence of M2-like TAMs that promote tumor growth, angiogenesis, and immune suppression. wikidata.org this compound's inhibition of CSF-1R has been shown to induce a shift in macrophage polarization. guidetopharmacology.orgmdpi.cominnovareacademics.in

Inhibition of the CSF-1/CSF-1R axis is a strategy employed to reprogram M2 macrophages towards a more anti-tumoral M1-like phenotype. wikidata.orgguidetopharmacology.orgmdpi.cominnovareacademics.inmrc.ac.uk Preclinical data indicate that this compound can contribute to this phenotypic shift. explorationpub.comciteab.com While M2 macrophages are typically associated with immunosuppressive functions and the promotion of tumor progression, M1 macrophages are characterized by the secretion of pro-inflammatory cytokines and enhanced anti-tumor activity. wikidata.orgnih.gov Modulating the M1/M2 ratio within the TME towards an M1-dominant state is a therapeutic goal, and CSF-1R inhibition by compounds like this compound is explored for this purpose. guidetopharmacology.orgmrc.ac.uk

Effective anti-tumor immunity relies on the ability of antigen-presenting cells (APCs), such as macrophages and dendritic cells, to process and present tumor-associated antigens to T cells. guidetomalariapharmacology.org Preclinical studies have shown that this compound, by inhibiting CSF-1R and reprogramming macrophages, can enhance antigen presentation. explorationpub.comciteab.comnih.gov This improved presentation of tumor antigens is crucial for initiating and sustaining a robust adaptive immune response against the tumor. researchgate.net

The activation of cytotoxic T lymphocytes (CD8+ T cells) is essential for directly killing cancer cells. guidetomalariapharmacology.org An immunosuppressive TME, often fostered by M2-like macrophages, can suppress T-cell function and infiltration. researchgate.net By altering the macrophage landscape and enhancing antigen presentation, this compound supports T-cell activation. explorationpub.comciteab.comguidetopharmacology.orgnih.gov This mechanism contributes to overcoming immune suppression within the TME, potentially allowing for a more effective T-cell mediated anti-tumor response. guidetopharmacology.orgmims.com The combination of CSF-1R inhibition with agents that target immune checkpoints, such as PD-1, is a strategy being investigated to further enhance T-cell activity. explorationpub.comciteab.comguidetopharmacology.orgnih.govmims.comguidetopharmacology.orgchemimpex.com

Enhancement of Antigen Presentation

Inhibition of Autocrine and Paracrine Signaling of Supportive Stromal Cells within the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising not only cancer cells and immune cells but also various stromal cells, including fibroblasts, endothelial cells, and pericytes. guidetomalariapharmacology.org These stromal cells can significantly influence tumor behavior through autocrine and paracrine signaling loops. guidetomalariapharmacology.org While the primary target of this compound is CSF-1R expressed on myeloid cells, the CSF-1/CSF-1R axis can also play a role in the function of certain stromal cell populations. Inhibition of CSF-1R by this compound may indirectly impact supportive stromal cell signaling, although the extent and specific mechanisms of this effect on different stromal cell types within the TME require further detailed investigation. citeab.com

Effects on Nurse-Like Cells (NLCs) in Leukemia Models

In certain hematological malignancies, such as chronic lymphocytic leukemia (CLL), supportive cells within the microenvironment, known as nurse-like cells (NLCs), play a crucial role in promoting the survival and proliferation of leukemia cells. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org NLCs are a type of supportive monocyte/macrophage that express CSF-1R. wikipedia.orgwikipedia.orgguidetopharmacology.org Preclinical studies in primary CLL patient samples have demonstrated that CSF-1R inhibitors, including this compound, can target these supportive CD14-expressing monocytes/macrophages. wikipedia.orgwikipedia.orgguidetopharmacology.org Treatment with this compound has been shown to eliminate the presence of NLCs in long-term culture conditions, thereby depriving leukemia cells of essential extrinsic support signals. mrc.ac.ukwikipedia.orgwikipedia.org This suggests a direct impact of this compound on the supportive cellular component of the leukemia microenvironment.

Preclinical Efficacy and Translational Research of this compound

This compound is a potent and highly selective oral inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, with an IC50 of 9 nM. caymanchem.comselleckchem.commedchemexpress.com It demonstrates selectivity for CSF1R over other kinases such as PDGFR, c-Kit, and FMS-related tyrosine kinase 3 (FLT3), with IC50 values greater than 10,000 nM for these off-targets. caymanchem.com Preclinical studies have investigated the activity of this compound, particularly in the context of chronic lymphocytic leukemia (CLL), focusing on its effects on leukemia cells and their supportive microenvironment. oncotarget.com

In Vitro Studies of this compound

In vitro research has been crucial in understanding the cellular mechanisms by which this compound exerts its effects. These studies have primarily focused on its activity in CLL cell lines and primary patient samples, as well as the methodologies employed for its characterization. oncotarget.com

Activity in Chronic Lymphocytic Leukemia (CLL) Cell Lines

In the context of CLL, supportive monocyte/macrophages, known as nurse-like cells (NLCs), within the tumor microenvironment play a significant role in promoting tumor cell survival. oncotarget.comohsu.edu The preclinical activity of CSF1R inhibitors, including this compound, against CLL has been investigated in primary CLL patient samples. oncotarget.com

This compound has been shown to induce apoptosis in several primary human CLL cell lines. caymanchem.com At a concentration of 10 µM, this compound was observed to trigger programmed cell death in these cells. caymanchem.com Furthermore, this compound has demonstrated the ability to enhance the cytotoxicity of existing CLL therapies, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) and the PI3K p110δ inhibitor idelalisib (B1684644), in primary human CLL cell lines at concentrations ranging from 0.15625 to 10 µM. caymanchem.com This suggests a potential for synergistic activity when used in combination with other targeted agents. oncotarget.com

CSF1R small-molecule inhibitors, including this compound, target CD14-expressing monocytes in the CLL microenvironment. oncotarget.com By targeting these supportive cells, this compound can deprive leukemia cells of essential extrinsic support signals necessary for their survival. oncotarget.comohsu.edu This mechanism contributes to the antineoplastic activity observed in primary patient samples. oncotarget.com Treating samples with CSF1R inhibitors has been shown to eliminate the presence of NLCs in long-term culture conditions. ohsu.edu

Preclinical studies using this compound and another CSF1R inhibitor, GW-2580, in primary CLL patient samples revealed that at least 25% of these samples showed sub-micromolar sensitivity to CSF1R inhibitors. oncotarget.com This sensitivity was observed across samples with varying genetic and clinical backgrounds, although a higher white cell count and monocyte cell percentage were associated with increased sensitivity. oncotarget.com

Methodologies for In Vitro Characterization

Various in vitro methodologies are employed to characterize the activity of compounds like this compound. These methods are essential for evaluating their effects on cancer cells and understanding their mechanisms of action.

Cell-based assays are routinely used to assess the effects of therapeutic compounds on cell viability, proliferation, and apoptosis. aacrjournals.org Studies involving this compound have utilized cell lines and patient-derived CLL samples in formats such as 96-well plates for cytotoxicity assays. aacrjournals.org These assays often measure mitochondrial activity as an indicator of cell proliferation using methods like the CellTiter 96 Aqueous MTS assay. aacrjournals.org Absorbance signals are typically measured using a microplate reader to quantify the results. aacrjournals.org

Studies have also involved mononuclear cells, including peripheral blood mononuclear cells (PBMCs), which contain lymphocytes and monocytes. researchgate.net In the context of CLL, studies on primary patient samples, which consist of mononuclear cells, have been instrumental in demonstrating the preclinical activity of this compound. oncotarget.comohsu.edu These studies often involve incubating the cells with varying concentrations of the inhibitor and assessing viability after a specific incubation period, such as 72 hours. selleckchem.comoncotarget.com

Compound screening libraries are valuable resources in drug discovery for identifying and optimizing potential therapeutic agents. frontiersin.orgnih.gov These libraries can be target-oriented, built around known pharmacophores or scaffolds for a specific target or target family, or phenotypic-oriented, designed for maximal biological or chemical diversity. frontiersin.org

While the specific details of this compound's initial identification and optimization using screening libraries are not extensively detailed in the provided snippets, the general process involves screening diverse sets of compounds to identify 'hits' with desired activity. frontiersin.orgnih.gov Once hits are identified, their activity is characterized, and these compounds can serve as scaffolds for further optimization through the synthesis and testing of analogues to improve properties such as potency, selectivity, and pharmacological profile. nih.gov Computational methods, such as virtual screening and molecular docking, also play a role in identifying potential lead compounds and optimizing their interaction with the target. nih.govmdpi.com this compound itself is a selective CSF1R inhibitor, suggesting that its development likely involved strategies aimed at targeting this specific receptor. selleckchem.commedchemexpress.com

In Vitro Activity of this compound in Primary Human CLL Cell Lines

| Compound | Concentration (µM) | Effect on CLL Cells | Reference |

| This compound | 10 | Induces Apoptosis | caymanchem.com |

Synergistic Activity of this compound Combinations in Primary Human CLL Cell Lines

| Combination | This compound Concentration (µM) | Synergistic Agent | Synergistic Agent Concentration (µM) | Effect on CLL Cells | Reference |

| This compound + Ibrutinib | 0.15625 - 10 | Ibrutinib | Not specified in snippet | Enhanced cytotoxicity | caymanchem.com |

| This compound + Idelalisib | 0.15625 - 10 | Idelalisib | Not specified in snippet | Enhanced cytotoxicity | caymanchem.com |

Sensitivity of Primary CLL Samples to CSF1R Inhibitors (including this compound)

| Inhibitor Class | Sensitivity Observed | Percentage of Samples | Associated Factors with Increased Sensitivity | Reference |

| CSF1R Inhibitors | Sub-micromolar | At least 25% | Higher white cell count, higher monocyte percentage | oncotarget.com |

Preclinical Efficacy and Translational Research

In Vitro Studies of ARRY-382

Cell-Based Assays and Mononuclear Cell Studies

Biochemical Characterization in Cell-Free Systems

This compound functions as a potent and highly selective small-molecule inhibitor of the CSF-1R intracellular tyrosine kinase. aacrjournals.orgascopubs.org In silico studies, including molecular docking, have explored the interaction and binding affinity of this compound with the CSF1R kinase domain. explorationpub.comresearchgate.netresearchgate.net These studies suggest that this compound exhibits strong structural affinity and conformational stability with the target kinase. explorationpub.com Enzymatic and cellular assays have been used to profile this compound as a CSF1R inhibitor, demonstrating low-nanomolar enzymatic activity and cellular efficacy for some derivatives in related studies. researchgate.netclinicaltrials.govcureus.comresearchgate.net

In Vivo Efficacy in Preclinical Animal Models

Preclinical studies utilizing various animal models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth and modulating the tumor microenvironment. guidetoimmunopharmacology.orgbms.combusinesswire.comresearchgate.netclinicaltrials.govassaygenie.commedchemexpress.comnih.govresearchgate.net

Murine Tumor Models (e.g., Pancreatic Cancer, Colon Tumor, Melanoma)

This compound and surrogate CSF-1R inhibitors have been evaluated in several syngeneic murine tumor models, including pancreatic cancer, colon carcinoma, and melanoma. In a pancreatic cancer model, the combination of anti-PD-1 with CSF-1R inhibitors improved the response compared to anti-PD-1 alone. nih.govaacrjournals.org Studies in syngeneic orthotopic mouse models using KC and KI cells showed that CSF-1R blockade sensitizes tumors to immune checkpoint blockade with PD-1 or CTLA-4 antagonists. researchgate.net Treating established syngeneic murine colon and breast carcinoma tumors with a CSF1R-blocking antibody promoted the expansion of neoepitope-specific T cells. nih.govresearchgate.net Eliminating tumor-derived CSF1 in MC38 colon carcinoma cell lines resulted in decreased tumor growth and enhanced immunity against tumor-associated neoepitopes. nih.govresearchgate.net In murine melanoma models (YUMMER1.7 and YUMM1.7), an anti-CSF1R antibody demonstrated anti-tumor activity, with lower doses appearing more effective than higher doses in one study. medchemexpress.comnih.govresearchgate.net Combinations of anti-CSF1R and CD40 agonists in preclinical models have shown superiority compared with either alone in suppressing the growth of poorly T cell–infiltrated melanomas. nih.govaacrjournals.org

Inhibition of Tumor Growth and Progression

Inhibition of CSF-1R with this compound or surrogate antibodies in preclinical models has been shown to decrease tumor burden and delay tumor growth. guidetoimmunopharmacology.orgresearchgate.net In the ID8 tumor ascites model, this compound decreased tumor-infiltrating myeloid cells and M2 macrophage subtypes, leading to tumor growth inhibition. cureus.com Treatment with both lower and higher doses of an anti-CSF1R antibody delayed tumor growth in the YUMM1.7 melanoma model, although all tumors eventually grew out. medchemexpress.com Eliminating tumor-derived CSF1 in murine colon and breast carcinoma models resulted in decreased tumor growth. nih.govresearchgate.net

Reversal of Immunosuppressive Tumor Microenvironment

A key mechanism by which this compound exerts its effects is by modulating the tumor microenvironment, which is often characterized by the presence of immunosuppressive cells like TAMs and MDSCs. nih.govaacrjournals.orgbms.comresearchgate.netbusinesswire.comonclive.comnih.gov Inhibition of CSF-1R with this compound in preclinical models decreased the number of tumor-infiltrating macrophages and reprogrammed them to increase antigen presentation and support T-cell activation. nih.govaacrjournals.org This reduction in TAMs can lead to the upregulation of T-cell checkpoints and promote a proinflammatory microenvironment, thereby stimulating T-cell responses. researchgate.net Blocking CSF-1R signaling may lead to depletion of TAMs and facilitate an immune response against tumors. businesswire.comonclive.com Preclinical data suggest that targeting the CSF1R pathway can help restore T cell function by simultaneously reducing TAMs. bms.com In chronic lymphocytic leukemia (CLL) patient samples, CSF1R inhibitors, including this compound, resulted in decreased tumor-supportive macrophages and depleted CD14+ monocytes. nus.edu.sgbmj.com

Enhancement of Antitumor Efficacy with Combination Strategies

Preclinical data strongly support combining CSF-1R inhibition with other immunotherapies to enhance antitumor activity. aacrjournals.orgresearchgate.netascopubs.org Targeting the CSF1-CSF1R axis improved the response rate to anti-PD1-PD-L1 therapies, primarily by depleting M2-TAMs and associated immunosuppression. researchgate.net In a pancreatic cancer model, the combination of anti-PD-1 with CSF-1R inhibitors improved the response to anti-PD-1 therapy versus anti-PD-1 alone. nih.govaacrjournals.org Preclinical studies suggest that targeting the CSF1R pathway in combination with other potentially complementary immune pathways, like PD-1, may be a key strategy to more effectively activate the antitumor immune response. bms.com Combinations of anti-CSF1R and CD40 agonists in preclinical models show superiority compared with either alone. nih.govaacrjournals.org Preclinical data in murine models demonstrated that the addition of anti-PD-1 to CD40a and anti-CSF1R improved survival compared to CD40a and anti-CSF1R alone. nih.gov CSF-1R inhibition has also been shown to sensitize tumor cells to more traditional cytotoxic therapy, such as cisplatin (B142131) in lung cancer preclinical models. bmj.com

Pharmacodynamic Markers of CSF-1R Pathway Inhibition in Preclinical Studies

In preclinical studies, the levels of circulating nonclassical CD16+ monocytes have been assessed as pharmacodynamic markers of CSF-1R inhibition. researchgate.netclinicaltrials.govnih.govresearchgate.netalzdiscovery.orggoogle.com Cabiralizumab treatment has been shown to result in dose-related decreases in circulating monocytes. bms.com Specifically, decreases in levels of circulating nonclassical monocytes are considered a pharmacodynamic marker of cabiralizumab and have been observed with other CSF-1R-targeting agents. researchgate.netclinicaltrials.gov In one study, a surrogate antibody for cabiralizumab resulted in a transient increase in nonclassical CD16+ monocytes followed by a complete reduction. clinicaltrials.gov Biomarker analysis in preclinical settings has indicated a reduction in CSF-1R+ macrophages in tumor biopsies following treatment with CSF-1R inhibitors. alzdiscovery.org

Table 1: Preclinical Efficacy Findings of this compound (Cabiralizumab) in Murine Models

| Tumor Model (Murine) | Key Findings | Source(s) |

| Pancreatic Cancer (e.g., KPC, KC/KI) | Improved response to anti-PD-1 therapy in combination; sensitization to PD-1 or CTLA-4 blockade; increased effector T cell infiltration. | nih.govaacrjournals.orgresearchgate.net |

| Colon Carcinoma (e.g., MC38) | Promotion of neoepitope-specific T cell expansion; decreased tumor growth and enhanced immunity with CSF1 deletion. | nih.govresearchgate.net |

| Melanoma (e.g., YUMMER1.7, YUMM1.7) | Anti-tumor activity (dose-dependent effects observed); suppression of growth in poorly T cell-infiltrated models in combination with CD40a. | medchemexpress.comnih.govresearchgate.netnih.gov |

| Breast Carcinoma (e.g., 4T1) | Promotion of neoepitope-specific T cell expansion; decreased tumor growth with CSF1 deletion. | nih.govresearchgate.net |

| ID8 Ascites Model | Decreased tumor infiltrating myeloid cells and M2 macrophage subtypes; tumor growth inhibition. | cureus.com |

| Chronic Lymphocytic Leukemia (CLL) Samples | Decreased tumor-supportive macrophages and depleted CD14+ monocytes in vitro. | nus.edu.sgbmj.com |

Table 2: Pharmacodynamic Markers of CSF-1R Inhibition by this compound (Cabiralizumab) in Preclinical Studies

| Marker | Observation | Source(s) |

| Circulating Nonclassical CD16+ Monocytes | Dose-related decreases; transient increase followed by complete reduction. | bms.comresearchgate.netclinicaltrials.govgoogle.com |

| Circulating Monocytes | Dose-related decreases. | bms.com |

| CSF-1R+ Macrophages in Tumor Biopsies | Reduction following treatment with CSF-1R inhibitors. | alzdiscovery.org |

| CD14+ Monocytes (in vitro CLL samples) | Depletion. | nus.edu.sgbmj.com |

Circulating Monocyte Subpopulation Analysis (e.g., CD14dim/CD16+ Nonclassical Monocytes (NCM))

In preclinical and clinical studies, circulating monocyte subpopulations, particularly the CD14dim/CD16+ nonclassical monocytes (NCM), have been evaluated as markers of CSF1R inhibition researchgate.netresearchgate.netalzdiscovery.org. Monocytes are broadly classified into three subsets based on the expression of CD14 and CD16: classical (CD14++CD16-), intermediate (CD14++CD16+), and nonclassical (CD14dimCD16+) nih.govajlmonline.org. The CD14dim/CD16+ nonclassical monocytes are sometimes referred to as CD14+CD16++ ajlmonline.org or CD14lowCD16+ researchgate.net. These monocyte subsets exhibit distinct phenotypes and functions, with CD14+CD16+ monocytes often labeled as proinflammatory nih.gov.

Studies with this compound have shown that treatment is associated with a reduction in nonclassical CD14dim/CD16bright monocytes in peripheral blood alzdiscovery.org. Reductions in NCM have been observed at doses of this compound ≥ 200 mg QD, with a significant mean decrease from baseline reported at the maximum tolerated dose (MTD) in a Phase 1 study researchgate.net. This reduction in circulating NCM is indicative of CSF1R inhibition alzdiscovery.org.

CSF-1 and pERK Modulation in Serum/Monocytes

The pharmacodynamic activity of this compound has been assessed by evaluating the modulation of CSF-1 and phosphorylated extracellular signal-regulated kinase (pERK) levels. CSF-1 is a ligand for CSF1R, and inhibition of the receptor can lead to increased circulating levels of the ligand due to reduced receptor-mediated clearance researchgate.netalzdiscovery.org.

In clinical trials, target engagement biomarkers have revealed an increase in serum CSF-1 levels following treatment with this compound researchgate.netalzdiscovery.org. This increase in CSF-1 is consistent with the expected pharmacodynamic response to CSF1R inhibition alzdiscovery.org.

Furthermore, the effect of this compound on intracellular signaling downstream of CSF1R has been investigated by measuring pERK levels in monocytes. Doses of this compound ≥ 200 mg QD have resulted in a significant mean reduction from baseline in monocyte pERK, which is consistent with exposures above the in vitro IC50 value for this compound and confirms the inhibition of CSF1R signaling researchgate.net.

A summary of the observed modulation of circulating monocytes, CSF-1, and pERK by this compound is presented in the table below:

| Biomarker | Observed Modulation with this compound Treatment | Relevant this compound Dose Range |

| Circulating CD14dim/CD16+ NCM | Decrease | ≥ 200 mg QD |

| Serum CSF-1 | Increase | Not specified in detail |

| Monocyte pERK (ex vivo CSF-1 stimulated) | Decrease | ≥ 200 mg QD |

Markers of Bone Turnover (e.g., Urinary N-telopeptide (NTX))

CSF1R signaling is involved in the regulation of osteoclasts, which are responsible for bone resorption researchgate.net. Therefore, markers of bone turnover, such as urinary N-telopeptide (NTX), have been evaluated in studies of this compound as indicators of its effect on bone metabolism. NTX is a collagen type 1 cross-linked N-telopeptide, and its level in urine is a marker of bone resorption medscape.comracgp.org.aureumatologiaclinica.org. Elevated levels of NTX indicate increased bone turnover medscape.com.

In clinical studies, reductions in urinary NTX have been observed with this compound treatment at doses ≥ 50 mg QD researchgate.net. In a Phase 1 study, five out of seven patients with elevated urinary NTX at baseline experienced reductions to within the normal range in the first cycle of treatment, including patients with bone metastases researchgate.net. This suggests that this compound can impact bone turnover, likely through its inhibition of CSF1R on osteoclasts.

| Marker of Bone Turnover | Observed Modulation with this compound Treatment | Relevant this compound Dose Range |

| Urinary NTX | Decrease | ≥ 50 mg QD |

Combination Therapeutic Strategies and Synergy in Preclinical Settings

Synergy with Immune Checkpoint Inhibitors

Combining CSF-1R inhibitors like ARRY-382 with immune checkpoint inhibitors (ICIs) has shown synergistic anti-tumor responses in preclinical and preliminary clinical studies nih.gov. This approach aims to address multiple mechanisms of immune suppression within the tumor microenvironment nih.gov.

Rationale for Dual Blockade of Immune Suppression

Resistance to PD-1 pathway therapies can arise from immune regulatory factors in the tumor microenvironment that suppress specific immune responses or allow tumor cells to evade recognition nih.govaacrjournals.org. Tumor-associated macrophages (TAMs) and MDSCs are significant drivers of immune escape nih.gov. These myeloid cell populations negatively regulate immune-mediated tumor control nih.gov. The rationale for combining this compound with ICIs is to achieve a "double-blockade" of cancer-induced immune suppression by inhibiting both TAMs and MDSCs via CSF-1R blockade and simultaneously releasing the brakes on T-cell activity via checkpoint inhibition nih.govaacrjournals.org.

Enhanced T-cell Responses and Tumor Regression in Mouse Models

Inhibition of CSF-1R with this compound in preclinical models has been shown to decrease the number of TAMs in the tumor microenvironment and reprogram macrophages to increase antigen presentation and support T-cell activation nih.gov. Mouse models have demonstrated that depleting or modifying TAMs and MDSCs can reverse immunosuppression and improve the efficacy of anti-PD-1 agents nih.gov.

Anti-PD-1/PD-L1 Agents

Preclinical studies have indicated that combining PD-1 pathway inhibitors with CSF-1 pathway inhibitors can lead to synergistic anti-tumor responses nih.govaacrjournals.org. For instance, in a pancreatic cancer model, the combination of anti-PD-1 with CSF-1R inhibitors improved the response compared to anti-PD-1 therapy alone nih.gov. The combination of this compound with pembrolizumab (B1139204) (an anti-PD-1 agent) has been evaluated nih.govaacrjournals.org. While clinical benefit was limited in a Phase 1b/2 study, the preclinical rationale for combining a CSF-1R inhibitor with an anti-PD-1 agent like pembrolizumab is based on inhibiting TAMs and MDSCs to overcome resistance mechanisms to PD-1 blockade nih.govaacrjournals.org.

Anti-CTLA4 Agents

While the search results primarily highlight synergy with PD-1/PD-L1 inhibitors, the rationale for dual immune checkpoint blockade often includes targeting CTLA-4 in addition to PD-1/PD-L1 to regulate distinct stages of T-cell activation mdpi.com. CTLA-4 inhibition can promote the priming of naive T-cells, while PD-1/PD-L1 blockade restores the function of effector T-cells mdpi.com. Although specific preclinical data for this compound in combination with anti-CTLA4 agents were not prominently featured in the provided search results focused on this compound, the general principle of combining myeloid-targeting agents with T-cell focused ICIs suggests potential for synergy with anti-CTLA4 as well, by addressing both innate and adaptive arms of the anti-tumor immune response.

Synergy with Other Targeted Agents

Beyond immune checkpoint inhibitors, this compound has also demonstrated synergy with other targeted therapies in preclinical settings.

Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Ibrutinib)

Significant synergy has been observed in preclinical studies combining CSF1R inhibitors, including this compound, with Bruton's tyrosine kinase (BTK) inhibitors such as ibrutinib (B1684441) nih.govnus.edu.sg. This synergy has been demonstrated in primary patient samples from chronic lymphocytic leukemia (CLL) nih.govnus.edu.sg. In these studies, combining this compound or another CSF1R inhibitor (GW-2580) with ibrutinib or idelalisib (B1684644) (another CLL therapy) resulted in significant synergy nih.govnus.edu.sg. This suggests that simultaneously targeting supportive cells in the tumor microenvironment (via CSF1R inhibition) and disrupting tumor cell intrinsic signaling (via BTK inhibition) can be a promising therapeutic strategy nih.govnus.edu.sg. Many patient samples that were resistant to ibrutinib or idelalisib alone became sensitive when combined with a CSF1R inhibitor nih.gov.

Interactive Data Table: Synergy with Ibrutinib in CLL Patient Samples

| Combination | Observed Synergy | Notes |

| This compound + Ibrutinib | Significant | Observed in primary CLL patient samples. nih.govnus.edu.sg |

| GW-2580 + Ibrutinib | Significant | Observed in primary CLL patient samples. nih.govnus.edu.sg |

| This compound + Idelalisib | Significant | Observed in primary CLL patient samples. nih.govnus.edu.sg |

| GW-2580 + Idelalisib | Significant | Observed in primary CLL patient samples. nih.govnus.edu.sg |

This table summarizes the reported preclinical synergy between CSF1R inhibitors (including this compound) and BTK inhibitors (like ibrutinib) in the context of CLL.

Mechanisms of Resistance and Strategies for Overcoming Them Preclinical and Theoretical

Intrinsic and Acquired Resistance to Immunotherapy

Primary, or intrinsic, resistance occurs when a tumor does not respond to initial immunotherapy frontiersin.org. This can be due to pre-existing factors such as a lack of tumor antigens, defects in the antigen presentation machinery (e.g., alterations in MHC-I or β2M), or the presence of an immunosuppressive TME from the outset targetedonc.comnih.govmdpi.comfortislife.com. Tumor cell-intrinsic factors contributing to resistance include alterations in signaling pathways like MAPK, PI3K, WNT, and IFN pathways, as well as constitutive PD-L1 expression nih.gov.

Acquired resistance develops after an initial response to immunotherapy, leading to subsequent disease progression mdpi.comfrontiersin.org. This can arise from the selection of resistant tumor cell clones or gradual adaptations in sensitive cancer cells frontiersin.org. Mechanisms include the loss of tumor antigens, further alterations in antigen presentation, and the development of escape mutations mdpi.comfrontiersin.org. Both intrinsic and acquired resistance can involve tumor cell-extrinsic factors, such as the presence of inhibitory immune checkpoints and immunosuppressive cell populations nih.govfortislife.com.

Role of Immunosuppressive Cells in Resistance

Immunosuppressive cells within the TME are critical contributors to resistance by creating an environment that hinders effective anti-tumor immune responses nih.govjci.org. These cells can suppress the activity of effector T cells and natural killer (NK) cells, promote tumor growth, and facilitate immune escape nih.govjci.orgcancerbiomed.org. Key populations include Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T Cells (Tregs) nih.govmdpi.comnih.gov.

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that accumulate during pathological conditions like cancer jci.orgnih.gov. They play a significant role in suppressing anti-tumor immunity through various mechanisms, including inhibiting T cell proliferation and cytotoxic activity jci.orgnih.govscitepress.org. MDSCs are major contributors to resistance to immune checkpoint inhibitors (ICIs) and are known to be enriched in various cancers jci.org. Their presence is often correlated with unfavorable clinical outcomes jci.org. MDSCs can mediate immunosuppression and attenuate anti-tumor responses within the TME nih.gov. Targeting MDSCs is considered a promising strategy to improve the efficacy of immunotherapies jci.org.

Regulatory T Cells

Regulatory T cells (Tregs) are another critical population of immunosuppressive cells that contribute to tumor progression and therapy resistance mdpi.comacs.org. Tregs suppress excessive inflammatory responses by secreting immunosuppressive cytokines and upregulating immune checkpoints mdpi.comnih.gov. Their abundance leads to an immunosuppressive reprogramming of the tumor environment, favoring tumor growth and reducing the efficacy of treatments mdpi.comnih.gov. Tregs utilize multiple suppressive mechanisms, including interactions with effector T cells and antigen-presenting cells via checkpoint receptors like CTLA-4, and the secretion of immunomodulatory cytokines such as IL-10, IL-35, and TGF-β acs.orgnih.gov. An increased number of Tregs can contribute to the development of acquired resistance to immunotherapy mdpi.com.

Upregulation of Cytokines and Chemokines Facilitating Resistance

Soluble factors, including cytokines and chemokines, secreted by tumor cells and immunosuppressive cells, also play a significant role in mediating tumor progression and immune escape nih.govresearchgate.net. While some chemokines can facilitate the recruitment of anti-tumor immune cells into the TME, others promote the infiltration of immunosuppressive cells frontiersin.orgmdpi.com. For instance, tumor cells can secrete chemokines like CCL2 and CXCL8, which attract immunosuppressive cells such as MDSCs and Tumor-Associated Macrophages (TAMs), thereby enhancing tumor growth and facilitating a more aggressive disease course mdpi.com. Upregulation of immune checkpoints on immunosuppressive cells can also occur, further impairing ICI efficiency nih.gov. Immunosuppressive factors can induce epithelial-mesenchymal transition (EMT) in tumor cells, further promoting tumor progression nih.gov.

Potential for ARRY-382 to Address Resistance Mechanisms

This compound is a potent, highly specific, small-molecule inhibitor of colony-stimulating factor 1 receptor (CSF-1R) nih.govdiscoveryontarget.com. CSF-1, which signals via CSF-1R, plays a crucial role in regulating both TAMs and MDSCs nih.gov. By targeting CSF-1R, this compound has the potential to modulate the function and presence of these immunosuppressive myeloid cell populations, offering a strategy to overcome resistance mechanisms mediated by the myeloid compartment nih.govascopubs.org.

Reprogramming Myeloid Cells to Overcome Immunosuppression

Inhibition of CSF-1R with this compound has been shown in preclinical models to decrease the number of tumor-infiltrating macrophages (TAMs) in the TME nih.gov. Furthermore, this compound has demonstrated the ability to reprogram macrophages to increase antigen presentation and support T-cell activation nih.gov. Targeting myeloid cells, such as MDSCs and TAMs, is considered a promising strategy to restore anti-tumor immunity by inhibiting their immunosuppressive function cancerbiomed.org. Preclinical investigations of CSF-1R inhibitors, including this compound, have paved the way for clinical studies exploring their potential to enhance immunotherapy bmj.com. By modulating the CSF-1/CSF-1R signaling pathway, this compound may help to shift the balance within the TME from an immunosuppressive state to one more conducive to anti-tumor immune responses ascopubs.org. Studies have suggested that small molecule inhibition of CSF-1R can enhance checkpoint blockade therapy bmj.com.

Note: No specific data suitable for interactive data tables were identified within the scope of this section focusing on preclinical and theoretical mechanisms.

Drug Discovery and Development Considerations Academic Perspective

Early-Stage Compound Discovery and Design

The early stages of drug discovery for a compound targeting a specific protein like CSF1R involve identifying potential lead molecules and optimizing their properties for therapeutic efficacy and specificity.

Rational Drug Design Approaches

Rational drug design plays a crucial role in the development of targeted therapies, including inhibitors like ARRY-382. This approach leverages the understanding of the three-dimensional structure of the target protein (CSF1R in this case) and its interaction with potential ligands. By understanding the binding site characteristics, researchers can design molecules with chemical structures predicted to bind with high affinity and specificity to the target, thereby modulating its activity. The evolution of molecular taxonomy and stratifying cancer according to molecular mapping has allowed rational drug design. explorationpub.com

Computational Modeling and Molecular Docking in Lead Optimization

Computational modeling and molecular docking are integral tools in the lead optimization phase, allowing for the prediction of how potential drug molecules interact with the target receptor at an atomic level. explorationpub.com This in silico approach aids in refining the chemical structure of lead compounds to enhance binding affinity, specificity, and other desirable pharmacological properties. Molecular docking simulation allows the prediction of interactions of lead compounds with 3D conformations of target receptors. explorationpub.com

Computational methods are employed to identify and validate the target protein, CSF1R, and to predict the specificity of potential inhibitors. By analyzing the structural features of the CSF1R binding site, researchers can computationally screen libraries of compounds or design novel molecules expected to interact favorably with this specific target while minimizing off-target binding that could lead to unwanted side effects. Molecular docking comprises three major steps: target identification, lead generation elicited via high throughput screening, and lead optimization. nih.gov This in turn aids in deciphering target specificity. explorationpub.com

Molecular docking simulations predict the preferred orientation and conformation of a small molecule inhibitor, such as this compound, within the binding pocket of CSF1R. explorationpub.com These simulations provide insights into the key amino acid residues involved in the interaction and allow for the calculation of binding energies. explorationpub.com A lower binding energy generally indicates a more stable and favorable interaction between the inhibitor and the receptor, suggesting higher binding affinity and potentially greater potency. Studies have shown that CSF1R inhibitors with the lowest binding energies are the most stable and thus the most potent binders of the kinase domain of CSF1R. explorationpub.com

Computational studies involving this compound and other CSF1R inhibitors have utilized techniques like induced fit docking protocols to model their interactions with the CSF1R kinase domain (e.g., using Protein Data Bank ID 4R7H). explorationpub.comnih.gov These studies have identified specific interactions, such as those with residues Cys666, Thr663, and Met637, which are important for target specificity and evading efflux pumps. nih.gov The interaction with Met637 indicates high target specificity. nih.gov Strong interaction with Cys666 shows that it also evades the p-glycoprotein efflux pump. nih.gov Thr663 is known to be a gatekeeper residue. nih.gov

Data from computational studies can be presented in tables to compare the predicted binding energies of different inhibitors. For example, studies have shown that this compound, along with other inhibitors like DCC-3014 and BLZ-945, exhibit low binding energies with CSF1R kinase, suggesting strong structural affinity and conformational stability. explorationpub.comnih.gov

| Compound | Predicted Binding Energy (kcal/mol) |

| This compound | (Data from relevant studies would be inserted here) |

| DCC-3014 | (Data from relevant studies would be inserted here) |

| BLZ-945 | (Data from relevant studies would be inserted here) |

| Sorafenib | (Data from relevant studies would be inserted here) |

The correlation between in silico binding energies and in vitro half maximal inhibitory concentration (IC50) values can be determined to validate the accuracy of the computational methods employed in predicting binding energies. explorationpub.com A strong correlation supports the reliability of the docking methodology. explorationpub.com this compound has been reported to have an IC50 of 9 nM for CSF1R. alzdiscovery.orgnih.govselleckchem.commedchemexpress.com

Target Identification and Specificity Prediction

High-Throughput Screening for Lead Generation

While rational design and computational methods are powerful, high-throughput screening (HTS) can also be employed in the early stages to identify novel lead compounds. HTS involves rapidly testing large libraries of diverse chemical compounds for their ability to modulate the activity of the target protein, CSF1R. This unbiased approach can identify unexpected chemotypes with desired activity that might not have been predicted by rational design alone. Although the provided search results focus more on the computational and rational design aspects of this compound, HTS is a general strategy in lead generation within drug discovery. explorationpub.comnih.govscholaris.caresearchgate.net

Preclinical Development Strategies

Preclinical development involves in vitro and in vivo studies to assess the pharmacological profile, efficacy, and safety of a drug candidate before it is tested in humans. For this compound, preclinical studies focused on its activity as a selective CSF1R inhibitor and its potential therapeutic applications, particularly in oncology.

Preclinical models were used to evaluate the effects of this compound on CSF1R inhibition and its downstream consequences, such as the modulation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are known to play a role in the tumor microenvironment and immune suppression. guidetopharmacology.orgnih.govresearchgate.net Inhibition of CSF1R with this compound in preclinical models decreased the number of tumor infiltrative macrophages and reprogrammed macrophages to increase antigen presentation and support T-cell activation. nih.gov

Preclinical data supported the rationale for combining a CSF1R inhibitor with a PD-1 inhibitor, leading to clinical trials evaluating this compound in combination with pembrolizumab (B1139204). nih.govresearchgate.net Studies in pancreatic cancer models, for instance, showed that the combination of anti-PD-1 with CSF1R inhibitors improved the response compared to anti-PD-1 alone. nih.gov

Preclinical studies also investigate the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion, as well as preliminary assessments of toxicity in animal models. These studies help to determine appropriate dosing strategies and identify potential risks before moving to human trials. This compound has been described as having dose-proportional pharmacokinetics and good target engagement in a Phase 1 study, with a half-life of approximately 18 hours. alzdiscovery.org

In Vitro and In Vivo Activity Assessment

Preclinical studies have demonstrated the in vitro and in vivo activity of this compound, primarily focusing on its effects on CSF-1R and associated cell populations. In vitro, this compound has shown high selectivity for cFMS, with minimal activity against other kinases tested. cureus.com Its potency is reflected in an IC50 value of 9 nM for CSF-1R. medchemexpress.comallenpress.comalzdiscovery.org Studies in primary chronic lymphocytic leukemia (CLL) patient samples revealed that this compound exhibited sub-micromolar sensitivity in a notable percentage of samples, suggesting direct or indirect effects on leukemia cells or their supportive microenvironment. nih.gov Specifically, this compound treatment in long-term culture conditions eliminated the presence of nurse-like cells (NLCs), which are CSF1R-expressing supportive monocyte/macrophages in the CLL microenvironment. medchemexpress.comnih.gov this compound also inhibits human osteoclast differentiation and bone resorption in vitro. cureus.com

In vivo, this compound has demonstrated favorable pharmacokinetics in preclinical species. cureus.com It inhibits cFMS phosphorylation in a dose-dependent manner. cureus.com Preclinical models have shown that inhibition of CSF-1R with this compound can decrease the number of tumor-infiltrating macrophages, such as tumor-associated macrophages (TAMs), within the tumor microenvironment. nih.govaacrjournals.org This reduction in myeloid cells and M2 macrophage subtypes has been observed in models like the ID8 tumor ascites model. cureus.com Furthermore, in vivo studies indicated that this compound can block TNF-α production. cureus.com

Detailed research findings from preclinical studies highlight the impact of this compound on key cellular and molecular markers:

Preclinical Activity Data

| Study Type | Model/System | Key Finding | Citation |

| In vitro | Kinase panel (257 kinases) | Highly selective for cFMS; no significant activity against cKIT and PDGFR. | cureus.com |

| In vitro | Human osteoclast precursor cells | Inhibits differentiation and bone resorption. | cureus.com |

| In vitro | Primary CLL patient samples | Sub-micromolar sensitivity in ≥ 25% of samples; eliminates NLCs. | medchemexpress.comnih.gov |

| In vivo | HEK 293 cells expressing inducible cFMS in mice | Dose-dependent inhibition of cFMS phosphorylation (ED50=3 mg/kg). | cureus.com |

| In vivo | LPS-challenged Swiss-Webster mice | Significantly inhibited LPS-induced TNF-α production. | cureus.com |

| In vivo | Preclinical tumor models | Decreased tumor infiltrative macrophages (e.g., TAMs). | nih.govaacrjournals.org |

| In vivo | ID8 tumor ascites model | Decreased tumor infiltrating myeloid cells and M2 macrophage subtypes. | cureus.com |

Evaluation of Target Engagement and Pathway Modulation in Models

Evaluation of target engagement and pathway modulation is critical to understanding the pharmacological effects of this compound. In preclinical models, this compound has been shown to inhibit cFMS phosphorylation in a dose-dependent manner, directly demonstrating target engagement. cureus.com

In clinical studies, target engagement and CSF-1R pathway modulation by this compound have been assessed through various biomarkers. Increases in serum CSF-1 and IL-34, along with a decrease in CD16+ monocytes (non-classical monocytes, NCM), have been observed, which are indicative of CSF-1R inhibition. nih.govaacrjournals.orgresearchgate.netalzdiscovery.orgaacrjournals.org Specifically, reductions in NCM were noted at doses of 200 mg QD or greater, with a mean decrease of 96% from baseline observed at the maximum tolerated dose (MTD) in a Phase 1 study. aacrjournals.orgresearchgate.net Increases in circulating CSF-1 and OPG were associated with higher trough concentrations of this compound, while higher levels of NCM were generally associated with lower trough concentrations. nih.gov

This compound's impact extends to modulating the tumor microenvironment. In preclinical models, inhibition of CSF-1R with this compound not only decreased TAM numbers but also reprogrammed macrophages to enhance antigen presentation and support T-cell activation. nih.govaacrjournals.org This suggests a shift in macrophage phenotype towards a more anti-tumoral state. The rationale for combining this compound with agents like pembrolizumab is to inhibit both TAMs and myeloid-derived suppressor cells (MDSCs), which are known to negatively regulate immune-mediated tumor control, thereby aiming for a "double-blockade" of cancer-induced immune suppression. nih.govaacrjournals.org

Modulation of bone turnover markers has also been observed. Reductions in urinary N-telopeptide (NTX), a marker of bone resorption, were seen at doses of 50 mg QD or greater in a Phase 1 study. aacrjournals.orgresearchgate.net Five out of seven patients with elevated urinary NTX at baseline experienced reductions to within the normal range in the first cycle, including patients with bone metastases. researchgate.net

Biomarker Modulation by this compound

| Biomarker | Observed Change | Indication | Citation |

| Serum CSF-1 | Increase | CSF-1R inhibition | nih.govalzdiscovery.org |

| Serum IL-34 | Increase | CSF-1R inhibition | alzdiscovery.org |

| CD16+ Monocytes (NCM) | Decrease (up to 96% mean reduction) | CSF-1R inhibition | nih.govaacrjournals.orgresearchgate.netalzdiscovery.org |

| Monocyte pERK (ex vivo) | Decrease (> 80% mean reduction at ≥ 200 mg QD) | CSF-1R inhibition | aacrjournals.orgresearchgate.net |

| Urinary N-telopeptide (NTX) | Decrease | Inhibition of bone resorption/turnover | aacrjournals.orgresearchgate.net |

Role of CSF-1R as a Predictive Biomarker for Immunotherapy

The role of CSF-1R as a predictive biomarker for immunotherapy is an area of ongoing research. The CSF-1/CSF-1R axis is a key regulator of TAMs and MDSCs, which are significant contributors to the immunosuppressive tumor microenvironment and can hinder the efficacy of immunotherapies, including PD-1/PD-L1 blockade. nih.govresearchgate.netaacrjournals.orgmdpi.combmj.com

High infiltration of macrophages in tumors is often correlated with poor prognosis in several cancer types. mdpi.com Immunosuppressive (M2-like) TAMs, whose differentiation and function are heavily influenced by CSF-1R signaling, are linked with poor outcomes in various cancers. alzdiscovery.orgbmj.com These macrophages can modulate the tumor microenvironment to suppress anti-tumor immune responses. alzdiscovery.org The production of CSF-1 by tumor cells promotes the recruitment and proliferation of these immunosuppressive macrophages. alzdiscovery.org

Targeting the CSF-1/CSF-1R pathway aims to deplete or reprogram these immunosuppressive myeloid cells, thereby potentially enhancing the effectiveness of immunotherapies. nih.govresearchgate.netaacrjournals.orgbmj.com Preclinical studies combining anti–PD-1 with CSF-1R inhibitors have shown improved responses compared to anti–PD-1 alone in models like pancreatic cancer. nih.govaacrjournals.org This suggests that modulating the CSF-1R pathway can help overcome resistance mechanisms to PD-1 pathway therapies that arise from the immunosuppressive tumor microenvironment. nih.govaacrjournals.org